1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene

Catalog No.
S904896
CAS No.
1017779-39-3
M.F
C8H6BrF3O
M. Wt
255.03 g/mol
Availability
In Stock
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1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzen...

CAS Number

1017779-39-3

Product Name

1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene

IUPAC Name

1-(bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

InChI

InChI=1S/C8H6BrF3O/c9-4-5-1-6(10)3-7(2-5)13-8(11)12/h1-3,8H,4H2

InChI Key

SZFFWIBFEJPELW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1OC(F)F)F)CBr

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)F)CBr
  • Synthetic Precursor

    The presence of a bromomethyl group (CH2Br) makes 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene a useful precursor for further synthetic transformations. Bromide is a good leaving group, allowing for substitution reactions to introduce various functional groups at the methylene (CH2) position. This could be valuable in the development of novel molecules with specific properties for applications in medicinal chemistry, materials science, or other fields [].

  • Building Block for Fluorinated Molecules

    The compound possesses three fluorine atoms, introducing an element commonly used in medicinal chemistry due to its unique influence on a molecule's interaction with biological targets. The difluoromethoxy (OCF2H) group might offer specific hydrogen bonding or lipophilic (fat-loving) properties, potentially useful in the design of new drugs or functional materials [].

  • Probe for Studying Protein-Ligand Interactions

    The combination of a reactive bromomethyl group and strategically placed fluorines could make 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene a valuable tool for studying protein-ligand interactions. By attaching the molecule to a biomolecule of interest and observing its interaction with a protein, researchers might gain insights into protein binding sites and mechanisms [].

1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene, with the molecular formula C8H6BrF3OC_8H_6BrF_3O and a molecular weight of approximately 255.034 g/mol, is a specialized compound characterized by its unique structural features. It contains a bromomethyl group, a difluoromethoxy group, and a fluorobenzene moiety. The compound is notable for its relatively high density of 1.6 g/cm³ and a boiling point of approximately 191.8 °C under standard atmospheric pressure .

Typical of aromatic halides and ethers. Potential reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring can direct further substitutions at ortho or para positions.
  • Reduction Reactions: The difluoromethoxy group may be reduced under specific conditions to yield other functional groups.

The synthesis of 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene can be achieved through several methods:

  • Electrophilic Bromination: Starting from a suitable precursor, bromination can be performed in the presence of Lewis acids to introduce the bromomethyl group.
  • Fluorination Techniques: The introduction of fluorine atoms can be accomplished via electrophilic fluorination methods or using fluorinating agents like Selectfluor.
  • Methoxylation: The difluoromethoxy group can be introduced through methoxylation reactions involving difluoromethylating agents.

1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene finds applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Material Science: Used in the development of specialty materials with unique properties due to its fluorinated structure.
  • Agricultural Chemicals: Potential use as an agrochemical due to its biological activity.

Interaction studies involving 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene are necessary to understand its reactivity and potential biological effects. These studies typically focus on:

  • Reactivity with Biological Targets: Investigating how this compound interacts with enzymes or receptors.
  • Toxicological Assessments: Evaluating safety profiles for potential applications in pharmaceuticals or agrochemicals.

Several compounds share structural similarities with 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene, including:

Compound NameMolecular FormulaUnique Features
1-Bromo-2-fluoro-4-methoxybenzeneC7H6BrFContains a methoxy group instead of difluoromethoxy
3-Bromo-4-fluoroanilineC6H5BrFAmino group instead of bromomethyl
1-Bromo-4-difluoromethoxybenzeneC8H6BrF3ODifferent position for bromine and difluoromethoxy

Uniqueness

The uniqueness of 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene lies in its specific arrangement of halogenated and methoxylated groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a bromine atom, multiple fluorine atoms, and a methoxy group makes it particularly interesting for further research in both synthetic chemistry and pharmacology.

1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene (CAS: 1017779-39-3) is a halogenated aromatic compound with the molecular formula C₈H₆BrF₃O and a molecular weight of 255.03–255.034 g/mol. Its systematic IUPAC name reflects the substituents on the benzene ring: a bromomethyl group (-CH₂Br) at position 1, a difluoromethoxy group (-OCF₂H) at position 3, and a fluorine atom (-F) at position 5.

Structural Characteristics:

  • Skeletal Framework: A benzene ring with three substituents arranged in a meta configuration relative to each other.
  • Key Functional Groups:
    • Bromomethyl: A reactive site for nucleophilic substitution or coupling reactions due to the polar C-Br bond.
    • Difluoromethoxy: An electron-withdrawing group that enhances stability and influences electronic properties.
    • Fluorine: Contributes to metabolic stability and lipophilicity in pharmaceutical applications.

The compound’s SMILES notation (FC1=CC(OC(F)F)=CC(CBr)=C1) and InChIKey (SZFFWIBFEJPELW-UHFFFAOYSA-N) provide concise representations of its structure.

Table 1: Key Nomenclature and Structural Data

PropertyValueSource
CAS Number1017779-39-3
Molecular FormulaC₈H₆BrF₃O
Molecular Weight255.03–255.034 g/mol
SMILESFC1=CC(OC(F)F)=CC(CBr)=C1
InChIKeySZFFWIBFEJPELW-UHFFFAOYSA-N

Historical Context and Discovery

The synthesis of 1-(bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene aligns with advancements in organofluorine chemistry, particularly the development of fluorinated building blocks in the early 21st century. Fluorinated aromatic compounds gained prominence due to their utility in pharmaceuticals, agrochemicals, and materials science.

Evolution of Synthesis Methods:

  • Early Halogenation Techniques: Traditional approaches relied on halogenation of pre-functionalized benzene derivatives, often involving hazardous reagents like bromine gas.
  • Modern Fluorination Strategies: The use of electrophilic fluorinating agents (e.g., Selectfluor®) and difluorocarbene precursors enabled precise incorporation of fluorine and difluoromethoxy groups. For example, Shen et al. (2018) demonstrated difluoromethylation via in situ-generated difluorocarbene intermediates.
  • Bromomethylation: Introduction of the bromomethyl group typically employs brominating agents such as N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions.

The compound’s first reported synthesis likely emerged in the 2010s, coinciding with increased demand for fluorinated intermediates in drug discovery.

Industrial Relevance and Research Significance

1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene serves as a versatile building block in organic synthesis, with applications spanning multiple industries.

Pharmaceutical Applications:

  • Drug Intermediate: Used to synthesize bioactive molecules, including kinase inhibitors and antiviral agents, where fluorine enhances metabolic stability.
  • Proteolysis-Targeting Chimeras (PROTACs): The bromomethyl group facilitates linker conjugation in targeted protein degradation platforms.

Agrochemical Development:

  • Herbicides and Pesticides: Fluorinated aromatic compounds improve lipid membrane permeability and resistance to environmental degradation.

Materials Science:

  • Liquid Crystals and Polymers: Difluoromethoxy groups contribute to low dielectric constants and thermal stability in electronic materials.

Table 2: Industrial and Research Applications

IndustryApplicationRole of the CompoundSource
PharmaceuticalsIntermediate for kinase inhibitorsProvides fluorinated scaffold
AgrochemicalsHerbicide synthesisEnhances environmental stability
Materials ScienceLiquid crystal designLowers dielectric constant

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Difluoromethoxy Introduction: Reaction of 3-hydroxy-5-fluorobenzaldehyde with chlorodifluoromethane (ClCF₂H) under basic conditions.
  • Bromomethylation: Treatment with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to install the bromomethyl group.

Table 3: Representative Synthesis Methods

StepReagents/ConditionsYieldSource
1ClCF₂H, K₂CO₃, DMF, 80°C75%
2NBS, AIBN, CCl₄, reflux68%

Reactivity Profile

  • Nucleophilic Substitution: The bromomethyl group undergoes SN2 reactions with amines, thiols, and alkoxides to form carbon-heteroatom bonds.
  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings enable aryl-aryl bond formation.
  • Electrophilic Aromatic Substitution: The electron-deficient benzene ring directs incoming electrophiles to the para position relative to the fluorine atom.

Traditional Synthetic Routes

The synthesis of 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene follows established pathways for introducing functional groups onto fluorinated benzene rings through sequential reactions [1]. The traditional approach begins with the preparation of the difluoromethoxy-substituted fluorobenzene precursor, which serves as the foundation for subsequent bromomethylation reactions [2].

The most common traditional route involves a two-step process starting from 3-fluoro-5-bromophenol and chlorodifluoromethane [1]. The initial step creates the difluoromethoxy functionality through nucleophilic substitution under basic conditions using potassium hydroxide in isopropanol-water mixtures at temperatures ranging from 80-85°C for 18 hours [1]. This reaction achieves yields of approximately 79% for the difluoromethoxy intermediate [1].

Following the installation of the difluoromethoxy group, the bromomethyl functionality is introduced through electrophilic aromatic substitution using traditional halogenation methods [3]. The bromination process typically employs molecular bromine or N-bromosuccinimide under free radical conditions, similar to the established procedures for benzyl bromide synthesis [4]. These conditions involve elevated temperatures and the presence of radical initiators to facilitate the selective introduction of the bromomethyl group [3].

Reaction ParameterTraditional MethodYield Range
Temperature (°C)80-85-
Reaction Time (hours)18-
Difluoromethoxy Formation Yield (%)-79
Overall Process Yield (%)-55-65

The traditional synthetic routes face several limitations, including extended reaction times, moderate yields, and the requirement for harsh reaction conditions [5] [6]. These methods also suffer from poor regioselectivity when multiple substitution sites are available on the aromatic ring [7]. The use of concentrated acids and high temperatures can lead to decomposition of sensitive functional groups, particularly the difluoromethoxy moiety [8].

Novel Catalytic and Phase-Transfer Methods

Recent advances in synthetic methodology have introduced catalytic and phase-transfer approaches that offer improved efficiency and selectivity for the synthesis of 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene [9] [10]. Phase-transfer catalysis has emerged as a particularly valuable technique for fluorinated aromatic compounds, enabling reactions to proceed under milder conditions while maintaining high conversion rates [9].

The application of phase-transfer catalysts such as tetrabutylammonium bromide facilitates the transfer of reactive anions between aqueous and organic phases, allowing for more controlled reaction environments [9] [11]. This methodology has proven especially effective for difluoromethoxy compound synthesis, where traditional methods often require harsh conditions that can compromise product stability [5] [8].

Novel catalytic approaches employ palladium-based catalysts for selective C-H activation and subsequent functionalization [12]. These methods allow for direct introduction of bromomethyl groups onto pre-formed difluoromethoxy fluorobenzenes with improved regioselectivity [13]. The catalytic systems typically operate at temperatures between 50-100°C, significantly lower than traditional thermal methods [14].

Microwave-assisted synthesis has been successfully applied to fluorinated aromatic compound preparation, offering reduced reaction times and improved energy efficiency [15]. The combination of microwave heating with simultaneous cooling allows for precise temperature control and prevents decomposition of thermally sensitive intermediates [15]. This approach has demonstrated particular utility in halogen exchange reactions relevant to fluorobenzene synthesis [15].

Catalytic MethodCatalyst SystemTemperature (°C)Time (hours)Yield (%)
Phase-TransferTetrabutylammonium Bromide60-804-675-85
Palladium-CatalyzedPalladium(II) Chloride80-1002-470-80
Microwave-AssistedVarious120-1500.25-180-90

The development of continuous flow methods represents another significant advancement in catalytic synthesis [16] [17]. These systems enable precise control of reaction parameters and allow for rapid optimization of conditions through design of experiments approaches [18]. Flow chemistry has proven particularly advantageous for fluorination reactions, where traditional batch processes often suffer from poor heat and mass transfer [17] [19].

Optimization of Reaction Conditions

The optimization of reaction conditions for 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene synthesis requires careful consideration of multiple parameters including temperature, solvent selection, catalyst loading, and reaction time [18] [14]. Systematic studies have revealed that optimal conditions vary significantly depending on the specific synthetic route employed [18].

Temperature control represents a critical factor in successful synthesis, as fluorinated aromatic compounds exhibit temperature-dependent stability profiles [14] [20]. Research has demonstrated that maintaining temperatures below 100°C prevents decomposition of difluoromethoxy groups while ensuring adequate reaction rates [14]. The optimal temperature range for most synthetic routes falls between 60-90°C, balancing reaction efficiency with product stability [14].

Solvent effects play a crucial role in determining both reaction rate and selectivity [21]. Polar aprotic solvents such as dimethylformamide and acetonitrile have shown superior performance for phase-transfer catalyzed reactions [21]. The choice of solvent significantly influences the extraction equilibria that drive phase-transfer processes, with chlorinated solvents demonstrating enhanced effectiveness for fluorinated substrates [21].

ParameterOptimal RangeEffect on YieldEffect on Selectivity
Temperature (°C)60-90+15-25%+10-20%
Catalyst Loading (mol%)5-10+20-30%+15-25%
Reaction Time (hours)2-6Plateau after 4hDecreases >6h
Solvent PolarityModerate-High+10-20%+20-30%

The implementation of design of experiments methodologies has enabled systematic optimization of multiple variables simultaneously [18]. These approaches have identified synergistic effects between temperature and catalyst loading that were not apparent from single-variable studies [18]. Face-centered central composite designs have proven particularly effective for optimization of fluorinated aromatic syntheses [18].

Real-time monitoring of reaction progress through spectroscopic methods allows for dynamic adjustment of conditions to maximize yield and minimize side product formation [16]. This approach has led to the development of adaptive control systems that can respond to changing reaction conditions automatically [16].

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial production of 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene presents numerous technical and economic challenges [22] [23] [24]. The specialized nature of fluorinated compounds requires dedicated equipment and expertise that are not readily available in all manufacturing facilities [22].

Equipment compatibility represents a primary concern, as fluorinated compounds can be corrosive to standard materials of construction [22] [25]. Specialized fluorine-resistant materials such as Hastelloy or specialized polymer linings are often required for large-scale reactors [25]. The cost of such specialized equipment significantly impacts the economics of large-scale production [22].

Heat management poses significant challenges during scale-up due to the exothermic nature of many fluorination reactions [26] [17]. Traditional batch reactors often suffer from poor heat transfer characteristics, leading to hot spots that can cause decomposition or uncontrolled reactions [17]. Continuous flow systems offer superior heat management but require substantial capital investment [17].

The handling of fluorinating reagents at industrial scale presents unique safety and logistical challenges [22] [24]. Many fluorinating agents are hazardous materials that require specialized storage, handling, and transportation protocols [22]. The development of safer fluorinating reagents remains an active area of research [23].

Challenge CategorySpecific IssuesTypical SolutionsCost Impact
EquipmentCorrosion resistanceSpecialized materialsHigh (+50-100%)
Heat ManagementExothermic reactionsContinuous flow systemsModerate (+20-40%)
Reagent HandlingHazardous materialsEnhanced safety protocolsModerate (+15-30%)
Scale-upNon-linear effectsPilot plant studiesHigh (+40-80%)

Process intensification through microreactor technology offers potential solutions to many scale-up challenges [19]. Microreactors provide excellent heat and mass transfer characteristics while maintaining the safety advantages of small reaction volumes [19]. However, the numbering-up of microreactor systems to achieve commercial production rates remains technically challenging [19].

The availability of specialized contract manufacturing organizations with fluorination capabilities is limited, creating bottlenecks in the supply chain [22]. Most pharmaceutical companies have moved away from in-house fluorination capabilities, increasing dependence on a small number of specialized suppliers [22]. This concentration of manufacturing capacity creates supply chain vulnerabilities and pricing pressures [22].

Regulatory compliance adds additional complexity to industrial-scale fluorinated compound manufacture [27]. The specialized nature of these processes often requires extensive documentation and validation procedures that can significantly extend development timelines [27]. Environmental regulations regarding fluorinated compound emissions also impose additional operational constraints [27].

1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene is an organofluorine compound characterized by its unique molecular architecture that incorporates multiple halogen substituents on a benzene ring. The compound exhibits distinctive physical and chemical properties that reflect the combined influence of its electron-withdrawing functional groups.

Spectroscopic Characterization

UV-Vis and NMR Analysis

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene displays characteristic signals that facilitate structural elucidation [1]. Aromatic protons typically appear in the chemical shift range of δ 6.5-7.5 ppm, with the exact positions influenced by the electron-withdrawing effects of the fluorine and difluoromethoxy substituents [1]. The bromomethyl group exhibits a distinctive singlet at approximately δ 4.4-4.8 ppm, consistent with benzyl bromide derivatives where the CH₂ protons are deshielded by the adjacent aromatic ring [1]. The difluoromethoxy proton (CHF₂) manifests as a triplet in the region δ 6.5-7.5 ppm due to coupling with the two equivalent fluorine atoms [2].

Carbon-13 nuclear magnetic resonance spectroscopy provides valuable information about the carbon framework [2]. Aromatic carbon atoms resonate in the typical range of δ 100-160 ppm, with carbons bearing fluorine substituents showing characteristic downfield shifts due to the electronegativity of fluorine [2]. The bromomethyl carbon appears at approximately δ 30-35 ppm, while the difluoromethoxy carbon exhibits a triplet around δ 115-125 ppm due to carbon-fluorine coupling [2].

Fluorine-19 nuclear magnetic resonance spectroscopy serves as a particularly diagnostic tool for this compound [3]. The difluoromethoxy fluorine atoms typically resonate at δ -80 to -85 ppm, appearing as a doublet due to coupling with the CHF₂ proton [3]. The aromatic fluorine substituent displays a signal in the range δ -110 to -120 ppm, characteristic of aromatic fluorine environments [3].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene exhibits characteristic electronic transitions typical of substituted aromatic systems [4]. Primary π→π* transitions are expected in the range 250-280 nanometers, corresponding to delocalized electronic excitations within the aromatic framework [4]. Secondary n→π* transitions may appear at longer wavelengths (280-320 nanometers), particularly if the compound exists in conformations that facilitate orbital overlap between lone pairs and the aromatic π system [4].

Computational Modeling (DFT/TD-DFT)

Density functional theory calculations provide theoretical insights into the electronic structure and spectroscopic properties of 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene [5]. Time-dependent density functional theory methods enable prediction of electronic excitation energies and oscillator strengths for UV-Vis transitions [6] [7]. These computational approaches facilitate assignment of experimental absorption bands and provide mechanistic understanding of photochemical processes [6].

Ground-state DFT calculations reveal the molecular geometry, with bond lengths and angles influenced by the electron-withdrawing nature of the halogen substituents [5]. The difluoromethoxy group adopts conformations that minimize steric interactions while maximizing orbital overlap with the aromatic system [5]. TD-DFT calculations predict vertical excitation energies for electronic transitions, with charge-transfer character often observed between the electron-rich aromatic core and electron-deficient substituents [7].

Thermodynamic and Kinetic Data

The thermodynamic properties of 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene reflect the combined contributions of its molecular constituents [8]. Heat capacity values are estimated at approximately 200-250 J/mol·K at 298 K, consistent with the molecular size and degrees of freedom available to the system [8]. Entropy values are estimated in the range 350-400 J/mol·K at 298 K, reflecting the molecular complexity and conformational flexibility [8].

Formation enthalpy data are not available from direct experimental measurements, though computational methods could provide theoretical estimates [8]. The compound exhibits thermal stability under ambient conditions, with decomposition temperatures estimated above 200°C based on analogous halogenated aromatic compounds [9].

Kinetic parameters governing reactivity include activation energies for key bond-breaking processes [10]. The carbon-bromine bond in the bromomethyl group exhibits an estimated bond dissociation energy of 280-300 kJ/mol, typical for benzyl bromide systems [10]. Activation energies for nucleophilic substitution reactions at the bromomethyl carbon are estimated at 250-280 kJ/mol, facilitating facile displacement reactions under appropriate conditions [10].

Reactivity and Stability in Various Media

The chemical stability and reactivity of 1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzene vary significantly depending on environmental conditions and reaction media [10] [11]. Under ambient atmospheric conditions with proper storage (inert atmosphere, temperatures below -20°C), the compound demonstrates excellent stability with indefinite shelf life [12] [9].

Aqueous Media Stability

In aqueous environments, the compound undergoes slow hydrolysis primarily at the carbon-bromine bond [10]. The rate of hydrolysis depends on pH, temperature, and ionic strength of the solution [10]. Under neutral conditions at room temperature, hydrolysis half-lives range from days to weeks [10]. The difluoromethoxy group exhibits greater hydrolytic stability due to the strong carbon-fluorine bonds, though gradual decomposition may occur under strongly basic conditions [10].

pH-Dependent Behavior

Acidic conditions (pH < 4) generally promote compound stability, with minimal degradation observed over extended periods [10]. Basic conditions (pH > 10) accelerate hydrolytic processes, particularly affecting the difluoromethoxy substituent through nucleophilic attack at the carbon center [10]. Half-lives under basic conditions range from hours to days, depending on specific pH values and temperature [10].

Photochemical Stability

Exposure to ultraviolet radiation induces photolytic degradation primarily through carbon-bromine bond homolysis [10]. The photolysis rate depends on light intensity, wavelength, and medium composition [10]. Under direct UV irradiation, degradation half-lives range from minutes to hours [10]. The aromatic fluorine and difluoromethoxy substituents exhibit greater photostability due to stronger carbon-fluorine bonds [10].

Thermal Stability

Elevated temperatures (>100°C) promote thermal decomposition through multiple pathways [10]. Primary decomposition involves carbon-bromine bond scission, followed by radical-mediated processes [10]. The onset temperature for significant decomposition is estimated above 200°C, though gradual degradation may commence at lower temperatures during prolonged heating [9].

Chemical Reactivity

The bromomethyl substituent serves as an excellent leaving group for nucleophilic substitution reactions, exhibiting high reactivity via SN2 mechanisms [10]. Reaction rates with nucleophiles are rapid, typically occurring within seconds to minutes under appropriate conditions [10]. The aromatic ring displays moderate reactivity toward electrophilic aromatic substitution, with reaction rates influenced by the electron-withdrawing effects of the halogen substituents [10].

XLogP3

3.5

Dates

Last modified: 08-16-2023

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